
3-Fluoro-9H-carbazole
Overview
Description
3-Fluoro-9H-carbazole: is an aromatic heterocyclic compound with the molecular formula C12H8FN . It is a derivative of carbazole, where a fluorine atom is substituted at the third position of the carbazole ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science, particularly in the field of optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the fluorinating agent, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: 3-Fluoro-9H-carbazole can undergo electrophilic substitution reactions, where the fluorine atom can be replaced by other electrophiles.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Electrophilic Substitution: Products depend on the electrophile used, such as halogenated, nitrated, or sulfonated derivatives.
Oxidation: Various oxidized forms of this compound.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Chemistry:
3-Fluoro-9H-carbazole is used as a building block in the synthesis of various organic compounds, particularly in the development of novel materials with unique electronic properties.
Biology and Medicine:
Research has explored the potential of this compound derivatives in medicinal chemistry, particularly as potential therapeutic agents due to their biological activity.
Industry:
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-9H-carbazole involves its interaction with various molecular targets, depending on its application. In optoelectronic devices, the compound’s electronic properties facilitate efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the fluorine substitution.
3-Chloro-9H-carbazole: A similar compound with a chlorine atom instead of fluorine.
3-Bromo-9H-carbazole: A similar compound with a bromine atom instead of fluorine.
Comparison:
3-Fluoro-9H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in optoelectronic applications.
Biological Activity
3-Fluoro-9H-carbazole is an important compound in the field of medicinal chemistry, exhibiting a range of biological activities that make it a subject of interest for various therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
This compound has been identified as a significant inhibitor of the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to beneficial effects such as improved glucose homeostasis and reduced oxidative stress in pancreatic cells.
Property | Description |
---|---|
Molecular Formula | C13H8F N |
Molecular Weight | 197.21 g/mol |
Solubility | Soluble in organic solvents |
Biological Activity | α-Glucosidase inhibition, antioxidant properties |
Cellular Effects
Research indicates that this compound influences various cellular processes by modulating signaling pathways and gene expression. In particular, it has shown potential in reducing oxidative stress and inflammation in animal models .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of carbazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth .
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and proteins. The compound binds to the active site of α-glucosidase, preventing the breakdown of carbohydrates into monosaccharides, which is crucial for managing blood sugar levels.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibition of α-glucosidase |
Antioxidant Activity | Reduces oxidative stress in pancreatic cells |
Cell Signaling Modulation | Alters gene expression related to inflammation |
Dosage Effects in Animal Models
Studies have shown that the biological effects of this compound vary with dosage. Low to moderate doses have been associated with beneficial outcomes, such as reduced oxidative stress and inflammation. Higher doses may lead to increased toxicity, necessitating further investigation into safe therapeutic ranges.
Research Findings
Recent research has highlighted the potential of carbazole derivatives, including this compound, in cancer therapy. For example, carbazole compounds have been shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway . This suggests that derivatives may serve as effective agents in cancer treatment.
Table 3: Summary of Research Findings
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against Gram-positive bacteria |
Antitumor Activity | Induces apoptosis in melanoma cells via p53 |
Oxidative Stress Reduction | Beneficial effects observed in pancreatic cells |
Properties
IUPAC Name |
3-fluoro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMYICVZHBVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579134 | |
Record name | 3-Fluoro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-45-7 | |
Record name | 3-Fluoro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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